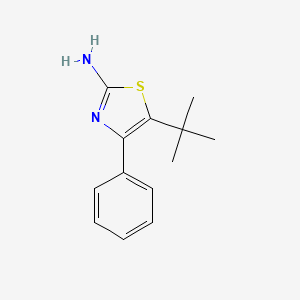

5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine

Beschreibung

5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 4 and a tert-butyl group at position 5. The tert-butyl group contributes significant steric bulk and lipophilicity, while the phenyl group enables π-π interactions, making this compound structurally distinct among 2-aminothiazoles. For instance, theoretical calculations on 4-tert-butyl-1,3-thiazol-2-amine (BTA) using B3LYP/6-311+G methods revealed vibrational spectra and thermal properties influenced by the tert-butyl substituent .

Eigenschaften

IUPAC Name |

5-tert-butyl-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-13(2,3)11-10(15-12(14)16-11)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMGPWGMAPXPOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=C(S1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine typically involves the reaction of 4-phenylthiazol-2-amine with tert-butyl bromide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) . The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can take place at the C-2 position.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Overview : The compound has shown promising antimicrobial properties against a range of pathogens, including multidrug-resistant strains.

Case Studies :

- A study investigated a series of novel phenylthiazoles, including derivatives with a tert-butyl moiety. These compounds exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile, with minimum inhibitory concentrations (MICs) as low as 4 μg/mL .

- In another research effort, derivatives of 4-phenyl-1,3-thiazole-2-amines were evaluated for their antibacterial potency using the microdilution method. The results indicated that these compounds could serve as effective antibacterial agents, with varying degrees of activity depending on structural modifications .

Data Table: Antimicrobial Efficacy of Thiazole Derivatives

| Compound Name | Target Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | MRSA | 4 | |

| Compound B | C. difficile | 4 | |

| Compound C | E. coli | 8 | |

| Compound D | Neisseria gonorrhoeae | 16 |

Anti-inflammatory Properties

Overview : The compound has been identified as an aryl hydrocarbon receptor (AHR) agonist, which plays a role in mediating inflammatory responses.

Case Studies :

- Research indicates that derivatives of 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine can act as AHR agonists, potentially useful in treating conditions characterized by excessive angiogenesis and inflammation, such as psoriasis and rheumatoid arthritis .

Therapeutic Potential in Disease Treatment

Overview : The structural characteristics of this compound suggest potential applications in treating various diseases beyond infections.

Case Studies :

- A study highlighted that thiazole derivatives could be developed into new antileishmanial agents. The findings suggest that structural modifications can enhance efficacy against leishmaniasis .

- Another investigation focused on the synthesis and biological evaluation of thiazole derivatives for their cytotoxic effects against cancer cells. These compounds showed promise in inhibiting cell proliferation in certain cancer lines .

Wirkmechanismus

The mechanism of action of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

- 4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine (CAS 81529-61-5): This compound has a tert-butyl group on the para position of a phenyl ring attached to position 4 of the thiazole. Its solubility in chloroform, methanol, and DMSO suggests moderate polarity, likely due to the aryl-tert-butyl combination .

N-(2,6-Dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine (Compound 49):

This analog features a phenyl group at position 4 and a dimethylphenyl substituent on the amine. It exhibits anti-tubercular activity, highlighting the role of aryl groups in biological interactions . The absence of a tert-butyl group in this compound reduces lipophilicity compared to the target molecule.

Heterocyclic Modifications

- 5-tert-butyl-1,3,4-thiadiazol-2-amine :

Replacing the thiazole with a thiadiazole ring introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. The tert-butyl group at position 5 mirrors the substitution in the target compound but within a different heterocyclic framework .

Functional Group Variations

- 5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine :

The trifluoromethylbenzyl substituent increases electronegativity and metabolic stability compared to the tert-butyl-phenyl combination in the target compound. Such derivatives are often explored for pharmaceutical applications due to their enhanced bioavailability .

Data Table: Key Properties of Comparable Compounds

Theoretical and Experimental Insights

Theoretical studies on 4-tert-butyl-1,3-thiazol-2-amine (BTA) using DFT methods revealed vibrational wavenumbers and thermal stability correlated with the tert-butyl group’s electron-donating effects . These findings suggest that the tert-butyl substituent in the target compound may similarly enhance thermal stability and influence intermolecular interactions.

Biologische Aktivität

Overview

5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound belonging to the thiazole family, which is characterized by its diverse biological activities. Thiazoles are known for their roles in various therapeutic applications, including antimicrobial, antifungal, antiviral, and anticancer properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

The biological activity of this compound primarily stems from its interaction with specific molecular targets within cells. The thiazole ring structure allows the compound to engage with various enzymes and receptors, potentially leading to inhibition or activation of critical biological processes. The compound's mechanism includes:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in cell signaling pathways, which can affect cell proliferation and survival.

- Modulation of Receptor Activity : The compound may influence receptor kinetics, particularly in neurotransmitter systems such as AMPA receptors, which are crucial for synaptic plasticity and memory function .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Inhibition of cell proliferation |

| MCF7 (Breast Cancer) | 10.0 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

These findings suggest that the compound could serve as a basis for developing new anticancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it possesses notable activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that this compound could be a promising candidate for developing new antimicrobial agents .

Case Studies

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

- Neuroprotective Effects : A study investigated the effects of thiazole derivatives on AMPA receptors and found that certain derivatives significantly modulated receptor activity, suggesting potential neuroprotective effects. The compound exhibited a notable decrease in current amplitude in receptor assays, indicating its potential as a negative allosteric modulator .

- Cytotoxicity Evaluation : In another study assessing cytotoxicity across multiple cancer cell lines, this compound demonstrated significant cytotoxic effects with viability rates dropping below 20% in some cases. This highlights its potential as a therapeutic agent against resistant cancer types .

Q & A

Basic: What are the standard synthetic routes for 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine?

Methodological Answer:

The compound is typically synthesized via cyclization reactions. A common approach is the Hantzsch thiazole synthesis , involving α-haloketones (e.g., bromoketones) and thioamides. For example, tert-butyl-substituted α-bromoketones can react with thiourea derivatives in ethanol under reflux, followed by purification via recrystallization or column chromatography . Multi-step protocols may also involve coupling intermediates (e.g., bromoacetamide derivatives) with phenyl-substituted precursors in aprotic solvents like DMF, using bases such as triethylamine to drive the reaction .

Basic: Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy (¹H/¹³C): To confirm substitution patterns (e.g., tert-butyl protons at δ ~1.3 ppm, phenyl aromatic protons at δ ~7.2–7.5 ppm) .

- Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 259.1 for C₁₃H₁₈N₂S) and fragmentation patterns .

- Infrared (IR) spectroscopy : To identify functional groups like N-H stretches (~3300 cm⁻¹) and C-S bonds (~670 cm⁻¹) .

Advanced: How can conflicting biological activity data for this compound be resolved?

Methodological Answer:

Contradictions often arise from impurities, assay conditions, or structural variability. Strategies include:

- Purity validation : Use HPLC with UV detection (e.g., ≥98% purity, as in ) to rule out impurities .

- Structural verification : Employ single-crystal X-ray diffraction (refined via SHELXL) to confirm stereochemistry and substituent positions .

- Dose-response studies : Test multiple concentrations in standardized assays (e.g., MIC for antimicrobial activity) to ensure reproducibility .

Advanced: How can computational methods aid in understanding the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Molecular docking : Use tools like AutoDock Vina to model interactions with target proteins (e.g., bacterial enzymes or COX-2 for anti-inflammatory activity). For example, the tert-butyl group may enhance hydrophobic binding in enzyme pockets .

- QSAR modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity data to optimize substituents (e.g., phenyl vs. nitrophenyl groups) .

Basic: What are the primary biological activities reported for this compound derivatives?

Methodological Answer:

Reported activities include:

- Antimicrobial : Inhibition of Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis .

- Anti-inflammatory : COX-2 inhibition through competitive binding at the active site .

- Anticancer : Apoptosis induction in cancer cell lines (e.g., MCF-7) via ROS generation .

Advanced: How can crystallographic data improve the design of analogs with enhanced bioactivity?

Methodological Answer:

- X-ray crystallography : Resolve the 3D structure to identify key interactions (e.g., hydrogen bonds between the thiazole NH and protein residues). Refinement using SHELXL ensures accuracy in bond lengths/angles .

- Fragment-based design : Replace the phenyl group with bioisosteres (e.g., pyridine or indole) while maintaining tert-butyl positioning for steric stabilization .

Basic: What are common pitfalls in synthesizing this compound, and how can they be addressed?

Methodological Answer:

- Low yield : Optimize reaction time/temperature (e.g., 70°C for 12 hours in DMF) and use catalysts like ZnCl₂ for cyclization .

- Byproduct formation : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound .

Advanced: How does the tert-butyl group influence the compound’s physicochemical and pharmacological properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.